3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride
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Overview
Description
“3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride” is a chemical compound with the molecular formula C11H16ClFN2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 246.71 . The InChI code for this compound is not available .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the resources I have. It is known that the compound is used for research purposes .Scientific Research Applications
Novel Synthesis Approaches and Derivatives
- A study by Anderson, Burks, and Harruna (1988) introduced a novel synthesis pathway for 3-fluoro-1-aminoadamantane, isolated as the hydrochloride, through a convenient and rapid three-step reaction sequence. This work, although not directly on the specified compound, demonstrates the synthetic versatility in accessing fluorinated amines, which might be relevant for similar compounds (Anderson, G. L., Burks, Winifred A., Harruna, I., 1988).
Functionalized Compounds and Their Potential Applications
- Research into the synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols by Kiuchi et al. (2000) evaluated derivatives for their effects on rat skin allografts. While focusing on immunosuppression, such studies highlight the potential biomedical applications of structurally similar amino compounds (Kiuchi, M., Adachi, K., Kohara, T., et al., 2000).
Recognition and Interaction Studies
- Sawada et al. (2000) explored the recognition capabilities of self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer towards hydrophilic amino and N,N-dimethylamino compounds. Such research underscores the importance of functional groups in molecular recognition, potentially informing the design of sensors or delivery systems for similar compounds (Sawada, H., Yoshino, Y., Kurachi, M., et al., 2000).
Chemical Modification and Properties Exploration
- Tengler et al. (2013) described the synthesis of (arylcarbonyloxy)aminopropanol derivatives, examining their physico-chemical properties to explore potential as β1-adrenergic receptor antagonists. This study exemplifies the approach to modifying amino compounds for targeted biological activity, which could be relevant for structurally related molecules (Tengler, Jan, Kapustíková, I., Stropnický, O., et al., 2013).
Future Directions
Properties
IUPAC Name |
2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c1-14-11(15)9(7-13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKHAZCQHAOTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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